molecular formula C11H21NO2 B6352577 Methyl 3-(cyclohexylamino)-2-methylpropanoate CAS No. 21576-07-8

Methyl 3-(cyclohexylamino)-2-methylpropanoate

Cat. No.: B6352577
CAS No.: 21576-07-8
M. Wt: 199.29 g/mol
InChI Key: HERXMJXAKJEAQX-UHFFFAOYSA-N
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Description

Methyl 3-(cyclohexylamino)-2-methylpropanoate is an ester derivative of propanoic acid featuring a cyclohexylamino substituent at the third carbon and a methyl group at the second carbon. Its molecular formula is C₁₂H₂₁NO₂, with a molecular weight of 215.30 g/mol (calculated based on structural analogs in and ). It is commercially available under synonyms such as 2-Methyl-3-(cyclohexylamino)propionic acid methyl ester and referenced in supplier catalogs (e.g., CymitQuimica Ref. 10-F522863) .

Properties

IUPAC Name

methyl 3-(cyclohexylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9(11(13)14-2)8-12-10-6-4-3-5-7-10/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERXMJXAKJEAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclohexylamino)-2-methylpropanoate typically involves the reaction of cyclohexylamine with methyl 3-bromo-2-methylpropanoate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclohexylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(cyclohexylamino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclohexylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The cyclohexylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amine and carboxylic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison:

Key Structural Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Biological Activity References
Methyl 3-(cyclohexylamino)-2-methylpropanoate Cyclohexylamino C₁₂H₂₁NO₂ 215.30 Not reported Not reported Not reported
Methyl 3-(benzylamino)-2-methylpropanoate Benzylamino C₁₂H₁₇NO₂ 207.27 142–144 (14 Torr) 1.031 Not reported
Methyl 3-(dimethylamino)-2-methylpropanoate Dimethylamino C₇H₁₅NO₂ 145.20 Not reported Not reported Not reported
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate Diethoxyethylamino C₁₁H₂₃NO₄ 233.30 Not reported Not reported Not reported
Methyl 2-amino-3-cyclohexylpropanoate Cyclohexyl (positional isomer) C₁₀H₁₉NO₂ 185.26 Not reported Not reported Not reported

Substituent Effects

  • Cyclohexylamino vs.
  • Amino Group Position: Methyl 2-amino-3-cyclohexylpropanoate () demonstrates how shifting the amino group to the second carbon reduces molecular weight (185.26 vs. 215.30) and may influence stereochemical outcomes .
  • Branched vs. Linear Substituents: The dimethylamino group (C₂H₆N) in Methyl 3-(dimethylamino)-2-methylpropanoate is less bulky than cyclohexylamino, which could enhance volatility or crystallization behavior .

Research Implications and Limitations

  • Synthetic Utility: The cyclohexylamino group’s bulkiness may complicate reaction kinetics in esterification or amidation processes, requiring optimized conditions .
  • Biological Potential: Further studies could explore this compound’s activity in platelet aggregation assays, given the precedent set by cyclohexylamino-containing analogs .

Biological Activity

Methyl 3-(cyclohexylamino)-2-methylpropanoate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉NO₂
  • Molecular Weight : 199.28 g/mol
  • Functional Groups : The compound features an ester group and a cyclohexylamino moiety, which are crucial for its biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets in biological systems. The cyclohexylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amine and carboxylic acid, which can further interact with various biological pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, methanolic extracts containing similar structures have shown antibacterial activity against pathogens such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have demonstrated that related compounds can inhibit the proliferation of human cancer cell lines, including HeLa and A549 cells, with IC50 values indicating moderate to high effectiveness against these cells .

Case Studies

  • Enzyme Interaction Studies :
    • In a study examining enzyme-substrate interactions, this compound was used as a model compound to investigate binding affinities with various enzymes. Results indicated that the compound could effectively inhibit specific enzyme activities, suggesting potential applications in drug design.
  • Synthesis of Derivatives :
    • Research involving the synthesis of derivatives of this compound highlighted its versatility as a building block in organic synthesis. Various derivatives exhibited enhanced biological activities compared to the parent compound, showcasing the importance of structural modifications in optimizing efficacy.

Comparative Analysis

A comparison with structurally related compounds provides insights into the unique biological profiles of this compound:

Compound NameMolecular FormulaNotable Features
This compoundC₁₁H₁₉NO₂Cyclohexyl group enhances steric effects
Methyl 3-(benzylamino)-2-methylpropanoateC₁₁H₁₅NO₂Benzyl group may influence receptor binding
Methyl 3-amino-2-methylpropanoateC₅H₁₁NO₂Simpler structure; lacks cyclohexyl moiety

Applications in Research

This compound has several applications in scientific research:

  • Chemistry : Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology : Utilized in studies of enzyme-substrate interactions and biochemical assays.
  • Pharmaceuticals : Potential precursor for developing new therapeutic agents targeting specific diseases due to its biological activity.

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